Etoposide phosphate

Descripción general

Descripción

Es un derivado semisintético de la podofilotoxina, un producto natural aislado de las raíces de la planta Podophyllum hexandrum . El etopósido fosfato funciona inhibiendo la síntesis del ADN, lo que lleva a la muerte celular, y se utiliza a menudo en combinación con otros agentes quimioterapéuticos .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El etopósido fosfato se sintetiza a partir del etopósido, que es un derivado semisintético de la podofilotoxina. La síntesis implica la esterificación del etopósido con ácido fosfórico para formar fosfato de etopósido . Las condiciones de reacción suelen incluir el uso de un disolvente adecuado y un catalizador para facilitar el proceso de esterificación.

Métodos de producción industrial: En entornos industriales, el fosfato de etopósido se produce haciendo reaccionar etopósido con ácido fosfórico en presencia de un catalizador. El producto resultante se purifica y se liofiliza para obtener un polvo estéril para infusión intravenosa . La solubilidad en agua del fosfato de etopósido lo hace adecuado para la administración intravenosa, lo que reduce el riesgo de precipitación durante la infusión .

Análisis De Reacciones Químicas

Tipos de reacciones: El etopósido fosfato experimenta diversas reacciones químicas, incluida la hidrólisis, la oxidación y la reducción. La reacción principal es la hidrólisis del enlace éster fosfato para liberar la molécula activa de etopósido .

Reactivos y condiciones comunes:

Hidrólisis: Se utiliza agua o soluciones acuosas para hidrolizar el fosfato de etopósido a etopósido.

Oxidación y reducción: Estas reacciones pueden ocurrir en condiciones específicas, como la presencia de agentes oxidantes o reductores.

Principales productos formados: El principal producto formado a partir de la hidrólisis del fosfato de etopósido es el etopósido, que es el compuesto activo responsable de sus efectos terapéuticos .

Aplicaciones Científicas De Investigación

El etopósido fosfato tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

El etopósido fosfato ejerce sus efectos inhibiendo la enzima topoisomerasa II del ADN, que es esencial para la replicación del ADN y la división celular . Al formar un complejo con el ADN y la topoisomerasa II, el etopósido fosfato induce roturas en las hebras de ADN y evita su reparación . Esto lleva a la acumulación de roturas en el ADN, lo que finalmente provoca la muerte celular. El etopósido fosfato afecta principalmente a las células en las fases G2 y S del ciclo celular .

Comparación Con Compuestos Similares

El etopósido fosfato se compara con otros compuestos similares, como el carboplatino y el fluorouracilo, que también se utilizan en el tratamiento del cáncer :

Carboplatino: Un agente alquilante que se utiliza para tratar el cáncer de ovario y otras malignidades.

Fluorouracilo: Un antimetabolito que se utiliza para tratar diversos tipos de cáncer, incluidos el cáncer colorrectal y el cáncer de mama.

Singularidad del etopósido fosfato: El etopósido fosfato es único debido a su mecanismo de acción como inhibidor de la topoisomerasa II, que se dirige específicamente al proceso de replicación del ADN . Esto lo hace particularmente eficaz contra las células cancerosas que se dividen rápidamente.

Lista de Compuestos Similares:

- Carboplatino

- Fluorouracilo

- Teniposida (otro derivado de la podofilotoxina)

- Doxorrubicina (un inhibidor de la topoisomerasa II)

El etopósido fosfato destaca por su objetivo específico de la topoisomerasa II del ADN y su eficacia en los regímenes de quimioterapia combinada .

Actividad Biológica

Etoposide phosphate (EP) is a prodrug of etoposide, a well-known chemotherapeutic agent primarily used in the treatment of various cancers, including testicular cancer, lung cancer, and lymphomas. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Overview of this compound

This compound is designed to enhance the solubility and bioavailability of etoposide. Upon administration, it undergoes rapid hydrolysis to release the active drug etoposide, which exerts its effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA strand breaks and ultimately induces apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. It is characterized by rapid absorption and conversion to etoposide in vivo. Studies indicate that this compound can be administered at high concentrations due to its favorable pharmacokinetic properties, allowing for bolus dosing in clinical settings .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | High (100% in some studies) |

| Peak Plasma Concentration | 0.5-4 hours post-administration |

| Elimination Half-Life | Approximately 3-6 hours |

| Metabolism | Hepatic (via CYP450 enzymes) |

Etoposide acts primarily through the inhibition of topoisomerase II, leading to the stabilization of DNA double-strand breaks during replication. This mechanism is critical for its anticancer efficacy. The conversion from this compound to etoposide enhances its therapeutic potential by improving solubility and facilitating better tissue distribution .

Biological Activity in Preclinical Studies

Preclinical studies have demonstrated significant biological activity associated with this compound. For instance, research involving animal models has shown alterations in antioxidant enzyme levels following treatment with EP:

- Liver : Increased levels of glutathione peroxidase (GPx) and decreased glutathione reductase (GR) activity were observed, indicating oxidative stress induced by EP.

- Kidney : Significant changes in antioxidant enzyme activities were noted, suggesting a potential nephrotoxic effect with prolonged exposure .

Case Study: Effects on Antioxidant Enzymes

A study conducted on male rats treated with this compound revealed the following changes in antioxidant enzyme levels:

| Tissue | GPx Activity (U/mg protein) | GR Activity (U/mg protein) | Total Protein Content (mg/g tissue) |

|---|---|---|---|

| Control | 5.2 ± 0.3 | 3.8 ± 0.2 | 150 ± 10 |

| Etoposide | 8.1 ± 0.4* | 2.5 ± 0.1* | 120 ± 8 |

*Statistically significant difference from control group (p < 0.05).

These findings suggest that while this compound enhances certain enzymatic activities as a response to oxidative stress, it may also lead to detrimental effects on cellular integrity over time.

Clinical Implications

This compound's ability to improve solubility and bioavailability makes it a valuable option in chemotherapy regimens, particularly for patients who may have difficulty tolerating traditional formulations of etoposide. Clinical trials are ongoing to further establish its efficacy and safety profile compared to other formulations.

Propiedades

Número CAS |

117091-64-2 |

|---|---|

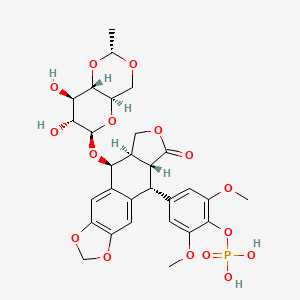

Fórmula molecular |

C29H33O16P |

Peso molecular |

668.5 g/mol |

Nombre IUPAC |

[4-[(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate |

InChI |

InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/t11?,15-,20?,21+,22-,23?,24?,25+,27?,29?/m0/s1 |

Clave InChI |

LIQODXNTTZAGID-GDAYZDJCSA-N |

SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O |

SMILES isomérico |

CC1OCC2C(O1)C(C(C(O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O |

SMILES canónico |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O |

Apariencia |

Solid powder |

Pictogramas |

Flammable; Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BMY 40481-30 BMY-40481 BMY-40481-30 Etophos Etopofos Etopophos etoposide phosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.